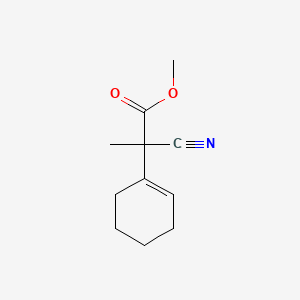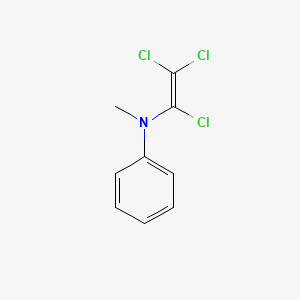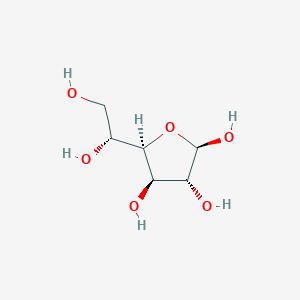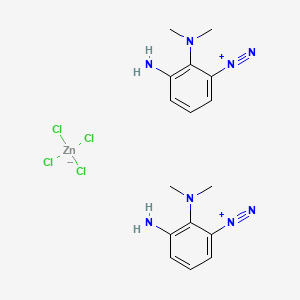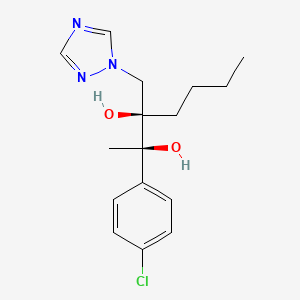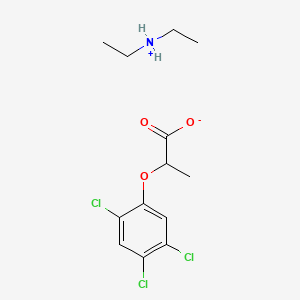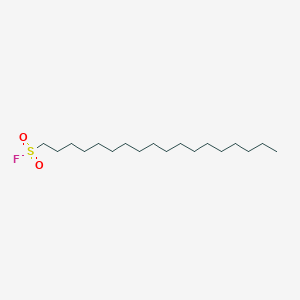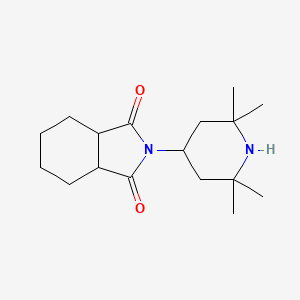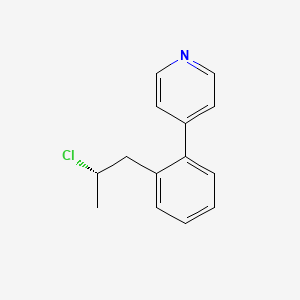
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is an organic compound that features a long alkyl chain and an aromatic ring with amino and carboxylic acid functional groups. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid typically involves the following steps:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid involves its interaction with cell membranes. The long alkyl chain allows it to embed within lipid bilayers, while the aromatic ring and functional groups interact with membrane proteins and other molecules. This can affect membrane fluidity and permeability, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecylamine: A primary alkyl amine used as a hydrophobic surface modifier.
N-Methyl-4-aminobutyric acid: A compound with similar functional groups but a shorter alkyl chain.
Uniqueness
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is unique due to its combination of a long alkyl chain and an aromatic ring with multiple functional groups. This structure provides it with distinct amphiphilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
94199-45-8 |
|---|---|
Formule moléculaire |
C26H46N2O2 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
3-amino-4-[methyl(octadecyl)amino]benzoic acid |
InChI |
InChI=1S/C26H46N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28(2)25-20-19-23(26(29)30)22-24(25)27/h19-20,22H,3-18,21,27H2,1-2H3,(H,29,30) |
Clé InChI |
KUUQXKLQMIXMMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



